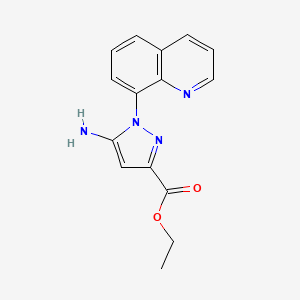

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-quinolin-8-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-2-21-15(20)11-9-13(16)19(18-11)12-7-3-5-10-6-4-8-17-14(10)12/h3-9H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLCNSDNUUKUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Carbonyl Condensation

The pyrazole core is typically synthesized via condensation of hydrazine derivatives with β-keto esters. For example, ethyl acetoacetate reacts with hydrazine hydrate in glacial acetic acid to yield ethyl 5-amino-1H-pyrazole-3-carboxylate. Subsequent nucleophilic aromatic substitution introduces the 8-quinolyl group:

Reaction Scheme:

Conditions:

-

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Base: Potassium carbonate (KCO) or sodium hydride (NaH)

Challenges:

Vilsmeier-Haack Formylation

In a modified route, the pyrazole intermediate is formylated using the Vilsmeier-Haack reagent (POCl/DMF), followed by cyclocondensation with 8-aminoquinoline:

Key Steps:

-

Formylation of ethyl 5-amino-1H-pyrazole-3-carboxylate to introduce an aldehyde group.

-

Schiff base formation with 8-aminoquinoline.

Yield Optimization:

Friedländer Condensation Adaptations

Adapting the Friedländer method, anthranilaldehyde derivatives are replaced with 8-quinolinecarboxaldehyde to fuse the pyrazole and quinoline rings:

Reaction Pathway:

Conditions:

Advantages:

Limitations:

Brack’s Reaction Modifications

Brack’s protocol involves reacting 5-chloro-4-formylpyrazoles with 8-aminoquinoline under melt conditions:

Procedure:

-

Formylation of 5-chloropyrazole using DMF/POCl.

-

Melt-phase reaction with 8-aminoquinoline at 150°C for 3 hours.

Outcomes:

-

Yields 60–75% with minimal side products.

-

Requires strict stoichiometric control to avoid polymerization.

Industrial-Scale Production

Continuous Flow Reactor Systems

Lab-scale methods are adapted for industrial production using continuous flow reactors:

Parameters:

-

Residence Time: 20–30 minutes

-

Temperature: 120°C

-

Catalyst: Heterogeneous palladium on carbon (Pd/C) for selective coupling.

Benefits:

Analytical Characterization

Post-synthesis analysis ensures purity and structural fidelity:

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|

| Hydrazine-Carbonyl Route | 65–75 | 12–24 h | Moderate |

| Friedländer Condensation | 70–80 | 6–10 h | High (MCR advantage) |

| Brack’s Reaction | 60–75 | 3 h | Low (melt-phase limitations) |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The quinoline moiety can be reduced under hydrogenation conditions.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Reduced quinoline derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Structural Characteristics

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate features a unique structure that combines a pyrazole ring with an 8-quinoline moiety. This structural complexity contributes to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The molecular formula is C_{13}H_{12}N_{4}O_{2}, with a molecular weight of approximately 282.30 g/mol .

Biological Activities

The compound's biological activities can be categorized into several key areas:

1. Anticancer Activity

- This compound has been studied for its ability to inhibit cancer cell proliferation. Research indicates that it interacts with specific molecular targets involved in cancer pathways, potentially leading to apoptosis in cancer cells .

2. Antimicrobial Properties

- The compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

3. Anti-inflammatory Effects

- This compound has demonstrated anti-inflammatory properties in preclinical models. It may inhibit the release of pro-inflammatory cytokines, which are critical in inflammatory diseases .

4. Enzyme Inhibition

- The compound has been identified as an inhibitor of specific enzymes related to disease pathways, particularly those involved in cancer and infectious diseases. This enzyme inhibition is crucial for understanding its therapeutic potential .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions from readily available precursors. A common synthetic route includes the use of reagents such as potassium permanganate for oxidation and palladium on carbon for reduction .

The mechanism of action primarily involves binding to various molecular targets, influencing their activity and contributing to the observed bioactivities. For instance, the compound's interaction with enzymes involved in tumorigenesis highlights its potential as an anticancer agent .

Case Studies

Several case studies highlight the efficacy of this compound in various experimental settings:

Case Study 1: Anticancer Efficacy

- In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

- A series of antimicrobial assays indicated that the compound effectively inhibited the growth of E. coli and Staphylococcus aureus, showcasing its potential as a new antimicrobial agent .

Case Study 3: Inflammatory Response Modulation

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The choice of solvent (e.g., dioxane, acetic acid) and catalyst (e.g., triethylamine) influences reaction efficiency and regioselectivity .

- Purification often involves column chromatography or recrystallization .

Crystallographic and Hydrogen-Bonding Properties

Crystal packing and hydrogen-bonding motifs vary with substituents:

Key Observations :

- Bulky substituents like quinoline may disrupt dense hydrogen-bonding networks observed in smaller analogs .

- Chlorine atoms in pyridazine derivatives participate in halogen bonding, enhancing crystal stability .

Physical Properties

Key Observations :

- Quinoline derivatives are expected to exhibit lower aqueous solubility due to increased hydrophobicity.

Biological Activity

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.

Chemical Structure and Synthesis

This compound features a pyrazole ring fused with an 8-quinoline moiety, which contributes to its biological properties. The synthesis typically involves the reaction of an appropriate hydrazine derivative with a substituted quinoline, followed by esterification to yield the final product.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, particularly against kinases involved in cancer cell proliferation. The compound's ability to bind to the active sites of these enzymes modulates their activity, potentially leading to reduced tumor growth .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies show that it can inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent. The mechanism involves interference with bacterial enzyme functions, leading to cell death .

3. Anti-inflammatory Effects

In vivo studies using carrageenan-induced inflammation models have demonstrated that derivatives of this compound possess significant anti-inflammatory properties. The compound's structure allows it to modulate inflammatory pathways effectively, reducing edema and pain in experimental models .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Kinase Inhibition : The compound inhibits specific kinases by binding to their active sites, disrupting signaling pathways that promote cell division and survival in cancer cells.

- Antimicrobial Action : It targets bacterial enzymes critical for cell wall synthesis and metabolism, leading to bacterial cell lysis.

- Anti-inflammatory Pathways : By influencing cytokine production and signaling pathways associated with inflammation, the compound reduces inflammatory responses.

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

Case Studies

Case Study 1 : A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated that the compound significantly reduced inflammation markers compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2 : Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. It was found that this compound exhibited promising results, inhibiting growth at low concentrations and highlighting its potential as a novel antibiotic .

Q & A

Q. What are the recommended safety protocols for handling Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles with side shields (EN166/EU or NIOSH/US standards), and lab coats. Gloves must be inspected before use and disposed of properly after contamination .

- Ventilation: Ensure adequate fume hood ventilation to minimize airborne exposure.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste management services. Avoid discharge into drains .

- First Aid: For eye contact, flush with water for ≥15 minutes; for skin exposure, wash with soap and water. Seek medical evaluation if irritation persists .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

Answer:

- Spectroscopic Analysis: Use -NMR to verify proton environments (e.g., pyrazole and quinoline protons) and -NMR for carbonyl and aromatic carbons. Compare with reference spectra from similar ethyl pyrazole carboxylates .

- Mass Spectrometry: ESI-MS or HRMS can confirm molecular weight (e.g., expected [M+H] peak) and detect impurities .

- Chromatography: HPLC with UV detection (e.g., 254 nm) assesses purity. Use C18 columns and acetonitrile/water gradients for optimal separation .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

Answer:

- Solvent Selection: Polar aprotic solvents like DMF or ethanol are preferred for pyrazole-quinoline coupling reactions. Ethanol/water mixtures may improve yields in aminolysis steps .

- Temperature: Reactions often proceed at 80–100°C under reflux. Lower temperatures (e.g., 25°C) are suitable for acid-catalyzed condensations .

- Catalysts: Use KCO or NaH as bases for deprotonation. Pd catalysts may assist in cross-coupling steps with halogenated intermediates .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected 1H^1H1H-NMR peaks) be resolved during characterization?

Answer:

- Multi-Technique Validation: Cross-validate NMR findings with IR (to confirm carbonyl groups) and X-ray crystallography (for solid-state structure). For example, quinoline ring protons may show splitting due to steric hindrance .

- Dynamic Effects: Consider tautomerism in pyrazole rings or solvent-induced shifts. Variable-temperature NMR can identify dynamic equilibria .

- Impurity Profiling: Use LC-MS to detect byproducts (e.g., hydrolyzed esters or unreacted intermediates). Adjust purification steps (e.g., silica gel chromatography) to remove contaminants .

Q. What strategies improve the yield of this compound in multi-step syntheses?

Answer:

- Intermediate Stabilization: Protect the 5-amino group with tert-butoxycarbonyl (Boc) during reactive steps to prevent side reactions .

- Stepwise Optimization: Isolate and characterize intermediates (e.g., ethyl 5-nitropyrazole-3-carboxylate) before quinoline coupling. Monitor reaction progress via TLC .

- Microwave Assistance: Reduce reaction times and improve yields in cyclocondensation steps using microwave irradiation (e.g., 150°C for 10 minutes) .

Q. How does the quinoline moiety influence the compound’s electronic properties and reactivity?

Answer:

- Electron-Withdrawing Effects: The quinoline ring’s electron-deficient nature enhances electrophilic substitution at the pyrazole’s 3-carboxylate group. DFT calculations can map charge distribution .

- Coordination Chemistry: The quinoline nitrogen can act as a ligand for metal catalysts (e.g., Ru or Pd), enabling applications in catalytic cycles. Study via UV-vis spectroscopy or cyclic voltammetry .

- Solvatochromism: Investigate solvent-dependent fluorescence shifts to assess π-conjugation between pyrazole and quinoline moieties .

Q. What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via HPLC and identify products (e.g., hydrolyzed carboxylic acids) .

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (T) under nitrogen. Typical pyrazole esters decompose >200°C, releasing CO and NO .

- Light Sensitivity: Expose to UV light (254 nm) and assess photodegradation pathways using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.